molecular formula C4H5NOS B031046 5-Isothiazolemethanol CAS No. 1710-66-3

5-Isothiazolemethanol

Cat. No.: B031046
CAS No.: 1710-66-3
M. Wt: 115.16 g/mol
InChI Key: VDJLMGHKRZLAFP-UHFFFAOYSA-N
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Description

5-Isothiazolemethanol is a heterocyclic organic compound with the molecular formula C4H5NOS. It features a five-membered ring containing sulfur and nitrogen atoms, making it part of the isothiazole family. This compound is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Isothiazolemethanol typically involves the sulfation of isothiazole. This process includes reacting isothiazole with sulfuric acid to obtain the sulfate of 1,2-thiazol-5-ylmethanol, followed by a reduction reaction to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed approaches and condensation reactions. These methods allow for the efficient synthesis of isothiazole derivatives with various functional groups .

Chemical Reactions Analysis

Types of Reactions: 5-Isothiazolemethanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted isothiazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 5-Isothiazolemethanol stands out due to its specific reactivity and the ability to form various derivatives with significant biological activities. Its unique combination of sulfur and nitrogen atoms in the ring structure contributes to its distinct chemical behavior and applications .

Properties

IUPAC Name

1,2-thiazol-5-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-3-4-1-2-5-7-4/h1-2,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJLMGHKRZLAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339900
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1710-66-3
Record name 5-Isothiazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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